
2-(2,2-Dicyclohexylethyl)piperidine maleate
描述
Perhexiline maleate is a prophylactic antianginal drug that was originally developed in the 1970s. It is known for its ability to inhibit carnitine palmitoyltransferase 1 and 2, mitochondrial enzymes critical for fatty acid metabolism. This compound has been used to treat angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart .
准备方法
The synthesis of perhexiline maleate involves the reaction of 2,2-dicyclohexylethylamine with maleic acid. The reaction conditions typically include heating the reactants in an appropriate solvent to facilitate the formation of the maleate salt. Industrial production methods may involve optimization of reaction parameters to maximize yield and purity .
化学反应分析
Perhexiline maleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the perhexiline molecule, potentially altering its activity.
科学研究应用
Perhexiline maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of fatty acid metabolism.
Biology: Researchers use it to investigate its effects on cellular metabolism and mitochondrial function.
Medicine: Beyond its use in treating angina, perhexiline maleate has shown potential in cancer therapy by inhibiting cancer cell growth and enhancing the efficacy of chemotherapeutic agents
Industry: It is used in the development of new drugs targeting metabolic pathways.
作用机制
Perhexiline maleate exerts its effects by binding to the mitochondrial enzymes carnitine palmitoyltransferase 1 and 2. This binding inhibits the entry of long-chain fatty acids into the mitochondrial matrix, thereby reducing fatty acid oxidation and shifting myocardial substrate utilization towards carbohydrates. This shift enhances oxygen efficiency during myocardial ischemia, providing relief from angina symptoms .
相似化合物的比较
Perhexiline maleate is unique in its dual inhibition of carnitine palmitoyltransferase 1 and 2. Similar compounds include:
Trimetazidine: Another antianginal agent that shifts myocardial metabolism from fatty acids to glucose.
Ranolazine: Used to treat chronic angina by inhibiting late sodium currents in the heart.
Etomoxir: An inhibitor of carnitine palmitoyltransferase 1, primarily used in research settings.
Perhexiline maleate stands out due to its broader range of applications, including its potential use in cancer therapy .
生物活性
2-(2,2-Dicyclohexylethyl)piperidine maleate, commonly known as perhexiline maleate, is a compound that has garnered attention for its pharmacological properties, particularly in cardiology. Initially developed as an anti-anginal agent in the 1970s, its use has been complicated by side effects and the need for careful monitoring of plasma levels. This article explores the biological activity of perhexiline maleate, focusing on its mechanisms of action, therapeutic applications, and associated research findings.
Perhexiline maleate is synthesized from 2-(2,2-dicyclohexylethyl)piperidine and maleic acid. The synthesis involves dissolving the piperidine compound in acetone and reacting it with a hot solution of maleic acid, resulting in a crystalline product with a melting point of 18°-19°C .
Perhexiline operates primarily by inhibiting carnitine palmitoyltransferase (CPT), an enzyme critical for the transport of long-chain fatty acids into mitochondria. This inhibition leads to a metabolic shift from fatty acid oxidation to carbohydrate metabolism, enhancing myocardial efficiency and reducing oxygen consumption during cardiac work . This unique mechanism underpins its efficacy as an anti-anginal drug.
Therapeutic Applications
Perhexiline is primarily indicated for:
- Angina Pectoris : It reduces the frequency and severity of angina attacks by improving myocardial oxygen utilization.
- Chronic Heart Failure : Recent studies suggest potential benefits in patients with refractory angina and chronic heart failure .
Side Effects and Monitoring
Despite its therapeutic benefits, perhexiline can cause significant side effects, including neurotoxicity and hepatotoxicity. These adverse reactions are often linked to high plasma concentrations due to genetic polymorphisms affecting drug metabolism (particularly CYP2D6 mutations). Consequently, therapeutic drug monitoring is essential to mitigate risks associated with its use .
Research Findings
Recent studies have highlighted both the efficacy and safety profiles of perhexiline:
- Clinical Trials : A prospective double-blind randomized controlled trial assessed perhexiline's role in myocardial protection during cardiac surgery. The study found no significant improvement in clinical markers despite high myocardial concentrations of the drug .
- Pharmacokinetics : Research indicates that perhexiline accumulates significantly in cardiac tissues but does not alter metabolic profiles during acute interventions .
- Comparative Studies : In comparison to other anti-anginal therapies, perhexiline has shown superior outcomes in specific patient populations when monitored appropriately .
Data Table: Summary of Key Studies on Perhexiline Maleate
属性
IUPAC Name |
but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOTSLZMQDFLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275714 | |
Record name | But-2-enedioic acid--2-(2,2-dicyclohexylethyl)piperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10118-35-1 | |
Record name | But-2-enedioic acid--2-(2,2-dicyclohexylethyl)piperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。